2-(Bromomethyl)-1,4-difluorobenzene

Beschreibung

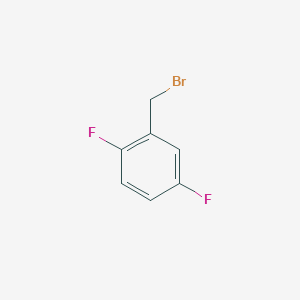

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWGSWNHQZYCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234237 | |

| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85117-99-3 | |

| Record name | 2,5-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Reactivity of 2 Bromomethyl 1,4 Difluorobenzene

Molecular Structure and Spectroscopic Data

2-(Bromomethyl)-1,4-difluorobenzene is a halogenated aromatic compound with the chemical formula C₇H₅BrF₂. nih.gov The molecule consists of a benzene (B151609) ring substituted with a bromomethyl group at position 1 and fluorine atoms at positions 2 and 4. nih.gov The presence of the electronegative fluorine atoms and the bromine atom influences the electron distribution within the aromatic ring and the reactivity of the benzylic carbon.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol bldpharm.com |

| CAS Number | 85117-99-3 bldpharm.com |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Boiling Point | ~95-100 °C at 10 mmHg ontosight.ai |

Reactivity and Chemical Transformations

The reactivity of this compound is largely dictated by the presence of the bromomethyl group, which is a reactive electrophilic site. This makes the compound susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. fiveable.me This reactivity allows for the introduction of various functional groups at the benzylic position, making it a versatile intermediate in organic synthesis. chemistrysteps.com

The fluorine atoms on the aromatic ring are generally unreactive under typical nucleophilic substitution conditions but exert a significant electronic influence on the molecule. Their electron-withdrawing nature can affect the rate and regioselectivity of reactions involving the aromatic ring.

Common chemical transformations involving this compound include:

Nucleophilic Substitution: Reaction with nucleophiles such as cyanides, azides, alkoxides, and thiolates to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Wittig Reaction: Use as a precursor to form a phosphonium (B103445) ylide, which can then react with aldehydes or ketones to synthesize alkenes. fiveable.me

Grignard Reagent Formation: Although less common for benzylic halides due to potential side reactions, under specific conditions, it could be used to form an organometallic reagent for subsequent reactions.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the position of other nuclei like fluorine. For 2-(Bromomethyl)-1,4-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound is expected to show signals for both the aliphatic benzylic protons and the aromatic protons.

The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a singlet. This signal would be shifted downfield due to the electronegativity of the adjacent bromine atom and the magnetic anisotropy of the benzene (B151609) ring. Its predicted chemical shift is approximately 4.5 ppm.

The aromatic region (typically 6.8–7.5 ppm) should contain signals for the three non-equivalent aromatic protons (H-3, H-5, and H-6). The presence of two different fluorine atoms on the ring complicates the splitting patterns due to heteronuclear (¹H-¹⁹F) coupling, in addition to the standard homonuclear (¹H-¹H) coupling.

H-3: This proton is expected to be a doublet of doublets, split by the adjacent fluorine at C-4 (ortho-coupling, ³JH-F ≈ 7-10 Hz) and the more distant fluorine at C-1 (meta-coupling, ⁴JH-F ≈ 4-6 Hz).

H-5: This proton would likely appear as a triplet of doublets or a doublet of doublet of doublets. It is split by the adjacent H-6 (ortho-coupling, ³JH-H ≈ 8-9 Hz), the adjacent fluorine at C-4 (ortho-coupling, ³JH-F ≈ 7-10 Hz), and the fluorine at C-1 (meta-coupling, ⁴JH-F ≈ 4-6 Hz).

H-6: This proton is expected to be a doublet of doublets, split by the adjacent H-5 (ortho-coupling, ³JH-H ≈ 8-9 Hz) and the adjacent fluorine at C-1 (ortho-coupling, ³JH-F ≈ 7-10 Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

|---|---|---|---|

| -CH₂Br | ~4.5 | s (singlet) | None |

| H-3 | ~7.0-7.2 | dd (doublet of doublets) | ³JH3-F4, ⁴JH3-F1 |

| H-5 | ~6.9-7.1 | tdd (triplet of doublets) | ³JH5-H6, ³JH5-F4, ⁴JH5-F1 |

| H-6 | ~7.2-7.4 | dd (doublet of doublets) | ³JH6-H5, ³JH6-F1 |

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for the aliphatic carbon and six for the aromatic carbons. The fluorine substituents have a significant impact on the chemical shifts and introduce C-F coupling.

Aliphatic Carbon (-CH₂Br): This carbon is expected to resonate around 30-33 ppm.

Aromatic Carbons:

C-1 and C-4 (Carbon-Fluorine bond): These carbons will be significantly shifted downfield and will appear as doublets with very large one-bond coupling constants (¹JC-F ≈ 240-250 Hz). Their chemical shifts are predicted to be in the range of 158-164 ppm.

C-2 (ipso-Carbon): The carbon bearing the bromomethyl group will have its chemical shift influenced by the adjacent fluorine and the CH₂Br group, predicted around 125-130 ppm. It will exhibit a two-bond coupling to the fluorine at C-1 (²JC-F ≈ 15-25 Hz).

C-3, C-5, C-6: These protonated carbons will show smaller C-F couplings. C-3 and C-5 will show two-bond couplings (²JC-F) to F-4 and F-4 respectively, while C-6 will show a two-bond coupling to F-1. Three-bond couplings (³JC-F) will also be present.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Expected Coupling Constant (JC-F, Hz) |

|---|---|---|---|

| -CH₂Br | ~31 | t (triplet, from CDCl₃) | - |

| C-1 | ~162 | d (doublet) | ¹J ≈ 245 |

| C-2 | ~127 | d (doublet) | ²J ≈ 20 |

| C-3 | ~117 | dd (doublet of doublets) | ²J ≈ 22, ³J ≈ 8 |

| C-4 | ~160 | d (doublet) | ¹J ≈ 248 |

| C-5 | ~114 | dd (doublet of doublets) | ²J ≈ 21, ³J ≈ 7 |

| C-6 | ~119 | d (doublet) | ²J ≈ 24 |

¹⁹F NMR is essential for directly observing the fluorine environments. Since the two fluorine atoms in this compound are in non-equivalent positions (F at C-1 is ortho to the CH₂Br group, while F at C-4 is meta), two distinct signals are expected. The chemical shifts for fluorobenzenes typically appear between -100 and -140 ppm relative to CFCl₃. colorado.edu Each signal will be split into a complex multiplet due to couplings with the aromatic protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| F-1 | ~ -115 | m (multiplet) | ³JF1-H6, ⁴JF1-H5, ⁴JF1-H3 |

| F-4 | ~ -118 | m (multiplet) | ³JF4-H3, ³JF4-H5 |

2D NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra. orgchemboulder.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For this compound, the key expected correlation would be a cross-peak between the adjacent aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. nih.gov Expected cross-peaks would appear for C3-H3, C5-H5, C6-H6, and the benzylic -CH₂Br group, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different parts of the molecule. nih.gov Key HMBC correlations would include:

From the -CH ₂Br protons to carbons C-1, C-2, and C-3.

From aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5.

From aromatic proton H-5 to carbons C-1, C-3, C-4, and C-6.

From aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5.

Vibrational Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. libretexts.org The spectrum of this compound would exhibit characteristic bands for its aromatic and substituted aliphatic components.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂) | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-F Stretch | 1270 - 1100 | Strong |

| C-H Out-of-Plane Bending | 900 - 800 | Strong (diagnostic for 1,2,4-trisubstitution) |

| C-Br Stretch | 650 - 550 | Medium to Strong |

The combination of a strong, broad absorption for the C-F stretch and characteristic aromatic C=C stretching peaks would be a key feature of the FTIR spectrum. orgchemboulder.compressbooks.pub

Spectroscopic and Spectrometric Analysis of this compound

The structural elucidation and characterization of this compound, a key fluorinated building block in organic synthesis, relies heavily on modern analytical techniques. Among these, Raman spectroscopy and mass spectrometry are pivotal in providing detailed insights into its vibrational modes and molecular composition.

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed. However, Raman spectroscopy offers complementary vibrational information, while mass spectrometry provides precise molecular weight and fragmentation data.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule, offering a unique spectral fingerprint. While a comprehensive, publicly available Raman spectrum for this compound is not readily found in the literature, spectral databases such as SpectraBase and ChemicalBook indicate the existence of such data for its synonym, 1-(Bromomethyl)-2,4-difluorobenzene. nih.govchemicalbook.com Analysis of related difluorobenzyl radicals suggests that the vibrational modes would be influenced by the fluoro-substitutions on the benzene ring. ontosight.ai The C-H and C-F stretching and bending vibrations, as well as the deformations of the aromatic ring, would give rise to characteristic Raman shifts.

To provide an illustrative understanding, a hypothetical data table of expected Raman shifts for this compound is presented below, based on the analysis of similar fluorinated and brominated aromatic compounds. The actual experimental values may vary.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

| ~3070 | Aromatic C-H Stretch |

| ~2960 | CH₂ Stretch (asymmetric) |

| ~2870 | CH₂ Stretch (symmetric) |

| ~1620 | Aromatic C=C Stretch |

| ~1440 | CH₂ Scissoring |

| ~1280 | C-F Stretch |

| ~1150 | Aromatic Ring Breathing |

| ~850 | C-H Out-of-plane Bend |

| ~680 | C-Br Stretch |

This table is a hypothetical representation and does not reflect experimentally verified data.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the mass spectrum provides clear evidence of its molecular formula, C₇H₅BrF₂.

The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragments. This is observed as two peaks of almost equal intensity separated by two mass-to-charge units (m/z). nih.gov

The mass spectrum of this compound, as indicated by data from the NIST Mass Spectrometry Data Center, shows several key fragments. nih.gov The molecular ion peaks would be expected at m/z 206 and 208, corresponding to the presence of ⁷⁹Br and ⁸¹Br, respectively.

A prominent fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine atom to form a stable benzyl cation. In the case of this compound, this would result in the formation of the 2,4-difluorobenzyl cation.

Key Fragmentation Data:

| m/z Value | Proposed Fragment | Significance |

| 208 | [C₇H₅⁸¹BrF₂]⁺ | Molecular ion peak (M+2) |

| 206 | [C₇H₅⁷⁹BrF₂]⁺ | Molecular ion peak (M) |

| 127 | [C₇H₅F₂]⁺ | Loss of Br radical, forming the stable 2,4-difluorobenzyl cation. This is often the base peak. |

| 101 | [C₆H₃F]⁺ | Loss of C and HF from the difluorobenzyl cation. |

The observation of the fragment at m/z 127 as a major peak is a strong indicator of the benzyl bromide structure. nih.gov Further fragmentation of this cation can lead to the other observed smaller fragments.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aromatic and benzylic systems. While specific DFT studies on 2-(Bromomethyl)-1,4-difluorobenzene are not extensively documented in publicly available literature, a wealth of research on analogous substituted benzyl (B1604629) bromides and fluorinated aromatic compounds allows for a detailed and predictive analysis.

DFT calculations are instrumental in elucidating the mechanisms of nucleophilic substitution reactions, a common reaction pathway for benzyl halides like this compound. These studies focus on determining the nature of the transition state, which can range from a classic S(_N)2-like structure to an S(_N)1-like carbocationic intermediate.

For nucleophilic substitutions on benzyl bromides, the reaction mechanism is highly sensitive to the substituents on the aromatic ring and the nature of the solvent. researchgate.net Computational studies on substituted benzyl bromides have shown that electron-withdrawing groups, such as the fluorine atoms in this compound, can influence the stability of the transition state. researchgate.net In many cases, these reactions proceed through a distorted trigonal-bipyramidal transition state. researchgate.net The presence of both electron-donating and electron-withdrawing substituents can accelerate these reactions by stabilizing different aspects of the transition structure. researchgate.net

A computational analysis of the homologation of electron-rich benzyl bromide derivatives revealed a rate-determining S(_N)1 mechanism for the initial carbon-carbon bond formation. nih.gov This process involves the formation of a stabilized benzylic carbocation, followed by a series of cationic intermediates. nih.gov While this compound is not electron-rich, this study highlights the capability of DFT to map out complex, multi-step reaction pathways involving benzyl halides.

A study on the base-induced cyclization of benzyl alkynyl sulfides employed DFT to calculate the potential energy surface for the reaction. nih.gov This research demonstrated that the reaction proceeds through the formation of a conjugate base, followed by a 5-endo-trig cyclization and protonation. nih.gov Such detailed mechanistic insights are achievable for this compound, provided the appropriate reaction conditions are modeled.

DFT calculations are a reliable tool for predicting various spectroscopic parameters, including NMR chemical shifts. For fluorinated aromatic compounds, predicting F NMR spectra is particularly valuable for structural elucidation. nih.govacs.org

A systematic study developed scaling factors for predicting F NMR chemical shifts of fluorinated (hetero)aromatic compounds with a high degree of accuracy using relatively low levels of theory. nih.govacs.org The B3LYP functional with the 6-31+G(d,p) basis set has been recommended for rapid and reliable predictions. nih.gov The inclusion of solvent effects, for instance through the SMD continuum solvation model, can further improve the accuracy of these predictions. nih.govnih.gov

The following table illustrates the performance of a recommended DFT method for predicting F chemical shifts in a series of fluorinated aromatic compounds, which is analogous to the type of data that could be generated for this compound.

| Compound | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| 1-Fluoro-2-nitrobenzene | -118.4 | -116.8 | 1.6 |

| 1-Fluoro-3-nitrobenzene | -110.9 | -110.1 | 0.8 |

| 1-Fluoro-4-nitrobenzene | -104.4 | -104.1 | 0.3 |

| 1,2-Difluorobenzene | -138.9 | -138.5 | 0.4 |

| 1,3-Difluorobenzene (B1663923) | -110.3 | -110.0 | 0.3 |

| 1,4-Difluorobenzene (B165170) | -120.1 | -119.7 | 0.4 |

Data adapted from a study on predicting F NMR chemical shifts. acs.org

Similarly, C NMR chemical shifts can be accurately predicted using DFT calculations, often in conjunction with experimental data to refine structural assignments. researchgate.net

The electronic structure of a molecule is fundamental to its reactivity. DFT provides a framework for calculating various electronic properties and reactivity descriptors. The development of electronic structure calculation methods, from early approximations to modern DFT, has been crucial for computational chemistry. fortunejournals.com

For this compound, an analysis of the electronic structure would involve examining the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals provide insights into the molecule's electrophilic and nucleophilic sites. Reactivity descriptors derived from these, such as electronegativity, hardness, and softness, can quantify the molecule's reactivity.

In a study of a cerium(III) triamidoamine complex used for C-Cl and C-F bond activation, DFT calculations were used to investigate the electronic structure, including the Singly Occupied Molecular Orbital (SOMO), LUMO, and LUMO+1 orbitals. rsc.org This analysis was critical in understanding the photo-induced reactivity of the complex. rsc.org

Molecular Dynamics Simulations in Reaction Pathways

MD simulations have been used to study the interaction of various molecules with biological systems, such as the inhibition of cholinesterases by steroidal alkaloids. mdpi.com In such studies, MD provides insights into the stability of protein-ligand complexes and the conformational changes that occur during binding. mdpi.com A similar approach could be used to model the interaction of this compound with a biological target.

Theoretical Approaches to C-Br and C-F Bond Activation

The activation of carbon-halogen bonds is a critical step in many synthetic transformations. Theoretical studies provide fundamental insights into the energetics and mechanisms of C-Br and C-F bond cleavage.

The C-Br bond in benzyl bromide has a dissociation energy of approximately 50.5 kcal/mol. aip.org Theoretical studies on the reductive cleavage of activated alkyl halides have shown that the process often occurs via a concerted dissociative electron transfer rather than a stepwise mechanism. acs.org The activation barrier for this process is primarily due to the breaking of the C-Br bond. acs.org Photocatalytic methods can be used to activate benzyl halides through single-electron reduction, populating an antibonding orbital and leading to the extrusion of the halide anion. nih.gov

The activation of the C-F bond is significantly more challenging due to its high bond dissociation energy. researchgate.net However, various catalytic systems have been developed for this purpose. mdpi.comacs.org Theoretical studies have been crucial in understanding the mechanisms of these reactions. For example, a computational investigation into the Frustrated Lewis Pair (FLP) mediated C-F activation suggested a Lewis acid-assisted S(_N)1 type pathway. nih.gov DFT calculations can help to understand how catalysts weaken the C-F bond, facilitating its cleavage. rsc.org Recent breakthroughs in C-F insertion reactions, where a fragment is inserted into a C-F bond, have been guided by an understanding of the large thermodynamic driving force required. nih.gov

The following table summarizes the typical bond dissociation energies (BDEs) for relevant bonds, illustrating the challenge of C-F bond activation compared to C-Br bond activation.

| Bond | Typical BDE (kcal/mol) |

| C-H (in benzene) | 111 |

| C-F (in fluorobenzene) | 124 |

| C-Cl (in chlorobenzene) | 96 |

| C-Br (in bromobenzene) | 81 |

| C-I (in iodobenzene) | 65 |

| C-Br (in benzyl bromide) | 51 aip.org |

This data underscores the significant energy input required for C-F bond activation and highlights why C-Br bonds are generally more reactive in nucleophilic substitution and reductive cleavage reactions.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Fluorinated Organic Molecules

2-(Bromomethyl)-1,4-difluorobenzene is classified as a fluorinated building block, a category of chemical compounds essential for introducing fluorine into larger organic structures. bldpharm.com The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. These changes often include enhanced metabolic stability, increased lipophilicity (the ability to dissolve in fats), and modified bioavailability, which are highly desirable traits in drug discovery and development.

The presence of the bromine and fluorine atoms influences the compound's reactivity, making it a versatile intermediate. ontosight.ai The bromomethyl group (-CH2Br) is a key functional group that readily participates in nucleophilic substitution reactions, allowing for the attachment of the difluorobenzyl moiety to a wide range of molecular scaffolds. This reactivity is fundamental to its role in creating complex fluorinated benzene (B151609) derivatives, which are of significant interest in medicinal chemistry due to their unique biological properties. ontosight.ai

Role in Pharmaceutical Synthesis

The utility of this compound extends significantly into the pharmaceutical sector, where it functions as a precursor for a variety of bioactive compounds and drug analogs.

This compound is a key intermediate in the synthesis of various pharmaceuticals. ontosight.ai Its structural features are leveraged to build molecules with potential therapeutic effects. For instance, it is used in the development of antifungal agents. The synthesis of the anti-AIDS drug Dolutegravir involves intermediates like 2,4-difluoro-benzylamines, which can be prepared from related 2,4-difluoro benzyl (B1604629) halides. google.com Furthermore, it serves as a starting material for synthesizing intermediates used in the production of the antifungal medication Fluconazole. google.com The compound's ability to introduce the 2,4-difluorophenyl group is valuable for creating new drug candidates and modifying existing ones to improve their pharmacological profiles.

| Application Area | Role of this compound | Resulting Product Class | Reference |

|---|---|---|---|

| Pharmaceuticals | Intermediate | Antifungal Agents | |

| Pharmaceuticals | Precursor to Intermediates | Anti-AIDS Drugs (e.g., Dolutegravir) | google.com |

| Pharmaceuticals | Intermediate Synthesis | Antifungal Drugs (e.g., Fluconazole) | google.com |

While the outline suggests its use in the synthesis of the antiepileptic drug Rufinamide, a review of the scientific literature and patent documents indicates that Rufinamide is synthesized from a different isomer. The common strategies for producing Rufinamide involve a 1,3-dipolar cycloaddition reaction that starts with 2-(bromomethyl)-1,3-difluorobenzene (also known as 2,6-difluorobenzyl bromide). researchgate.netgoogle.comgoogle.com This precursor is converted into 2,6-difluorobenzyl azide, a key intermediate that then undergoes cycloaddition to form the triazole ring structure of Rufinamide. researchgate.netgoogle.comrsc.org There is no available evidence to support the use of this compound in the synthesis of Rufinamide.

Applications in Agrochemical Development

In addition to pharmaceuticals, this compound is an important building block in the field of agrochemicals. ontosight.aigoogle.com The principles that make fluorination attractive in medicine also apply to the development of new pesticides and herbicides. Introducing fluorine can enhance a molecule's efficacy, stability, and bioavailability. For example, the difluoroethyl group, a related structure, is considered advantageous in agrochemical synthesis for improving lipophilicity. By providing a reliable method for incorporating the 2,4-difluorobenzyl unit, this compound aids researchers in creating novel agrochemical candidates with improved performance characteristics.

Utilization in Functional Materials

The application of this compound also extends to materials science. ontosight.ai It serves as an intermediate in the creation of functional materials, which are materials designed with specific properties for advanced applications. While specific examples for this particular isomer are not extensively detailed in the provided search results, related fluorinated aromatic compounds are used in optoelectronic materials. For instance, a compound containing a 4-bromophenyl group and fluorobenzene (B45895) rings connected by an ethene bridge was noted for potential use in optoelectronics due to its extended conjugation system. The reactivity of this compound makes it a candidate for incorporation into polymers or other materials where the electronic properties of the difluorinated aromatic ring could be beneficial.

Emerging Research Directions and Future Outlook

Development of Sustainable Synthetic Methodologies

The push towards "green chemistry" is reshaping the synthesis of important chemical intermediates, including 2-(Bromomethyl)-1,4-difluorobenzene and its precursors. Research is focused on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key developments in sustainable synthesis include:

Oxidative Bromination: Traditional bromination methods often use liquid bromine or N-bromosuccinimide (NBS), which generate significant stoichiometric byproducts. nih.gov A greener alternative is oxidative bromination, which uses catalytic amounts of a bromine source like hydrobromic acid (HBr) or sodium bromide (NaBr) in combination with an oxidant. nih.govnih.gov One promising approach is aerobic bromination, which uses oxygen from the air as the terminal oxidant. nih.govnih.gov For instance, a transition-metal-free system using an ionic liquid catalyst has been shown to effectively brominate benzylic C-H bonds with controllable selectivity. nih.govnih.gov Another method involves photocatalytic oxidative benzylic bromination using H₂O₂ as a clean oxidant and HBr as the bromine source, a process that can be safely performed in microreactors. acs.org

Solvent-Free and Efficient Precursor Synthesis: The sustainability of the final product is dependent on the synthesis of its precursors. A patented process for producing the key intermediate, 2,4-difluoro bromobenzene, from 1,3-difluorobenzene (B1663923) and liquid bromine utilizes iron as a catalyst in a solvent-free system. google.com This method achieves high purity (99.8%) and yield (98.6%) at low temperatures, minimizing the formation of polybrominated impurities and allowing the unreacted starting material to be recycled. google.com

Green Routes to Derivatives: Sustainable principles are also being applied to the synthesis of derivatives. A novel, low-cost, and environmentally friendly route to produce 2,4-difluorobenzylamine, a compound readily made from this compound, starts from m-difluorobenzene. google.com The route involves a catalytic carbonylation to form the aldehyde, followed by a reductive amination, highlighting a simpler and more industrially viable pathway. google.com

Catalyst Development for Selective Transformations

Catalysis is central to controlling the reactivity of this compound, enabling selective transformations that would otherwise be difficult. Research is active in developing new catalysts that offer higher efficiency, broader substrate scope, and novel reaction pathways under milder conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating benzyl (B1604629) halides. Ruthenium complexes, such as Ru(bpy)₃Cl₂, can catalyze the aerobic oxidation of benzyl bromides to the corresponding carbonyl compounds using natural sunlight and air. organic-chemistry.org Quantum dots (QDs) are also being explored as photocatalysts for reactions like sulfonylation and olefination of aldehydes with benzyl bromides. rsc.orgthieme-connect.com The development of heterogeneous photocatalysts, like palladium-decorated cesium lead halide perovskites (Pd/CsPbX₃), facilitates C-C cross-coupling reactions under visible light. researchgate.net

Transition-Metal Catalysis: Cross-coupling reactions catalyzed by transition metals like palladium, nickel, and copper are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Significant effort has been directed towards the difluoroalkylation of aromatic compounds using difluoroalkyl halides. nih.govcapes.gov.br These methods allow for the direct introduction of difluoroalkyl groups onto aromatic rings and other substrates under mild conditions. nih.govcapes.gov.brresearchgate.netrsc.org Novel palladium precatalysts have also been developed for reactions such as the C-N bond formation and the fluorination of aryl bromides. mit.edu

Iodine(I)/I(III) Catalysis: Hypervalent iodine compounds are useful reagents in fluorination chemistry. An inexpensive and operationally simple iodine(I)/iodine(III) catalysis platform has been developed for the regioselective 1,4-difluorination and 1,4-hetero-difunctionalization of dienes. nih.gov Such catalytic systems expand the toolbox for creating complex fluorinated molecules.

Exploration of Novel Reactivity Patterns

While the benzylic bromide moiety is known for classic nucleophilic substitution (Sₙ2) reactions, ongoing research continues to uncover and exploit new reactivity patterns for this compound and related compounds.

Radical-Mediated Reactions: The C-Br bond can be cleaved homolytically to generate a benzylic radical. This intermediate is central to many modern synthetic methods, particularly those involving photocatalysis. organic-chemistry.orgresearchgate.net This radical can participate in a variety of transformations, including oxidation to aldehydes, coupling with other carbon-centered radicals, and addition to π-systems. organic-chemistry.orgresearchgate.net

Transition-Metal Cross-Coupling: The compound is a versatile partner in transition-metal-catalyzed cross-coupling reactions. Beyond simple Suzuki or Sonogashira couplings, new methods are being developed for more complex transformations. For example, nickel-catalyzed reductive cross-coupling allows for the reaction of difluoromethylated alkyl bromides with various aryl and alkenyl halides. rsc.org These reactions often exhibit high functional group tolerance, enabling late-stage functionalization of complex molecules. nih.govcapes.gov.br

Difluoroallylation: The reactive nature of the bromomethyl group can be harnessed in multi-step reactions. For instance, 2-(Bromomethyl)-1,1-difluoroalkenes can be used in indium-mediated reactions with aldehydes to produce 2,2-difluoro-3-methylenealkanols, demonstrating a unique difluoroallylation process. researchgate.net This showcases how the compound's structural motifs can be used to construct more complex fluorinated structures.

The compound has been used as a key building block in the preparation of various biologically active molecules, including novel 1,2,4-triazolium derivatives and 1,5-biaryl pyrrole (B145914) EP₁ receptor antagonists, underscoring the synthetic utility of its established reactivity. sigmaaldrich.com

Integration with Flow Chemistry and Automation

The shift towards more efficient, safer, and scalable chemical production has led to the increasing adoption of continuous flow chemistry and automated synthesis platforms. These technologies are particularly well-suited for handling reactive intermediates like this compound.

Continuous Flow Synthesis: Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic or hazardous reactions. Benzylic brominations, which can be difficult to control in batch reactors, have been successfully implemented in continuous flow systems. organic-chemistry.orgapolloscientific.co.uk Photochemical reactions, including photocatalytic brominations, are particularly amenable to flow reactors, which ensure uniform irradiation and can be scaled up easily. acs.orgacs.org Companies now offer a range of benzyl bromide derivatives synthesized using continuous flow photochemical methods. apolloscientific.co.uk

Automated Synthesis: Automation is revolutionizing chemical synthesis, particularly in the area of medicinal chemistry for the rapid generation of compound libraries. Automated platforms that utilize pre-packed capsules or well-plates can perform entire reaction sequences, including workup and purification, with minimal user intervention. synplechem.com These systems are ideal for performing reactions like Suzuki-Miyaura cross-couplings and amide bond formations, which are common applications for derivatives of this compound. synplechem.com This technology accelerates the discovery and optimization of new drug candidates and functional materials.

The integration of these advanced manufacturing technologies promises to make the synthesis and application of this compound and its derivatives more efficient, reliable, and scalable for both research and industrial purposes.

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments (e.g., ¹H NMR: δ 7.2–7.6 ppm for difluorobenzene protons).

- Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 207 (M⁺) and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).

- Infrared Spectroscopy (IR) : Identify C-Br stretching (~550–600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Methodological Note : Cross-reference spectral data with databases like PubChem or ACD/IUPAC to resolve ambiguities in structural assignments.

What safety precautions should be observed when handling this compound?

Basic Question

- First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for ingestion .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Storage : Keep away from oxidizers and bases; incompatible with strong nucleophiles (e.g., amines) .

Methodological Note : Conduct a risk assessment using Safety Data Sheets (SDS) and adhere to institutional protocols for hazardous organobromides.

How can this compound be utilized as an intermediate in the synthesis of fluorinated aromatic compounds?

Advanced Question

The bromomethyl group serves as a versatile handle for:

- Nucleophilic Substitution : React with amines or thiols to generate benzylamines or sulfides.

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings to form biaryl structures .

Methodological Note : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to mitigate competing elimination pathways.

What challenges arise in optimizing the yield of this compound during bromination reactions, and how can they be addressed?

Advanced Question

- Challenge : Over-bromination or decomposition due to excess Br₂.

- Solution : Use controlled stoichiometry (e.g., 1:1.1 molar ratio of precursor to Br₂) and iron powder as a catalyst, as demonstrated in analogous difluorobenzene brominations .

Methodological Note : Monitor reaction progress via TLC or GC-MS to terminate the reaction at the monobrominated stage.

How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

The meta -directing fluorine atoms deactivate the aromatic ring, reducing electrophilicity at the benzene core. However, the bromomethyl group remains highly reactive due to:

- Electron-Withdrawing Inductive Effect : Enhances leaving group (Br⁻) departure in SN₂ reactions.

- Steric Accessibility : The methylene group allows unhindered nucleophilic attack .

Methodological Note : Computational modeling (e.g., DFT calculations) can predict regioselectivity in complex reaction systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.